![molecular formula C16H17NO2 B2373626 N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide CAS No. 1351663-97-2](/img/structure/B2373626.png)
N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide
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Overview
Description
N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide is a chemical compound with the formula C16H17NO2 . It contains a total of 37 bonds: 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 secondary amide .
Synthesis Analysis
The synthesis of cinnamamides, including N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide, has been achieved through a highly efficient method. This involves the reaction of methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The optimal condition for maximum conversion (91.3%) was a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min . Traditional chemical synthesis methods have also been used, involving condensation reagents such as 2-ethoxy-1-ethoxycarbonyl-1, 2-dihydroquinoline (EEDQ), dicyclohexylcarbodiimide (DCC), or triazine reagents in solvents like N, N-dimethylformamide (DMF), tetrahydrofuran (THF), or pyridine .Molecular Structure Analysis
The molecular structure of N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide is characterized by a total of 36 atoms, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also features a five-membered ring and a six-membered ring .Chemical Reactions Analysis
The chemical reactions involving N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide primarily involve its synthesis from methyl cinnamates and phenylethylamines. This reaction is catalyzed by Lipozyme® TL IM in continuous-flow microreactors .Scientific Research Applications
Optical and Photophysical Investigation
This compound has been studied for its optical and photophysical properties . The electronic absorption and emission spectra of the compound were studied in different solvents based on polarities . This research can be useful in understanding the solvatochromic properties such as extinction coefficient, oscillator strength, transition dipole moment, stokes shift, fluorescence quantum yield, and photochemical quantum yield .
Use as a Probe or Quencher
The compound may be used as a probe or quencher to determine the critical micelle concentration (CMC) of cetyltrimethyl ammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) . This application can be particularly useful in the field of surface chemistry and colloids.
Material Sciences
Fluorescent organic molecules, like this compound, are applicable in various fields of material sciences . These include optical limiting, third-order nonlinear optical properties, organic electro-optics, organic light-emitting diodes, dye-synthesized solar cells, and Langmuir films .
Synthesis of Donor-Acceptor Chromophores
The compound can be used in the synthesis of donor-acceptor chromophores . These chromophores give fluorescence under UV light in solution or solid state due to intramolecular charge transfer from the donor group to the acceptor group by the pi bond conjugations .
Mechanism of Action
Target of Action
N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide, also known as (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylprop-2-enamide, is a derivative of cinnamamides . Cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties . .
Mode of Action
Some cinnamamide derivatives have shown anti-inflammatory and analgesic activity . The mechanism through which these effects are achieved is likely complex and involves interactions with multiple targets.
Biochemical Pathways
Given the reported anti-inflammatory and analgesic activities of some cinnamamide derivatives , it can be speculated that this compound may influence pathways related to inflammation and pain perception.
Result of Action
Based on the reported activities of some cinnamamide derivatives , it can be speculated that this compound may exert anti-inflammatory and analgesic effects at the molecular and cellular levels.
properties
IUPAC Name |
(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-10-15(13(2)19-12)11-17-16(18)9-8-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVWNTKRNPAVKR-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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